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molecular formula C16H15NO4 B8543052 4-{[(benzyloxy)carbonyl]amino}-3-methylbenzoic acid

4-{[(benzyloxy)carbonyl]amino}-3-methylbenzoic acid

Cat. No. B8543052
M. Wt: 285.29 g/mol
InChI Key: YWEMBZPSYGFVOH-UHFFFAOYSA-N
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Patent
US06559149B1

Procedure details

4-Amino-3-methylbenzoic acid (5.0 g) was suspended in water (80 ml) and, thereafter, an ether solution (20 ml) of carbobenzoxychloride (3.7 g) and sodium hydrogen carbonate (3.6 g) were alternately added to the suspension under cooling with ice. Following stirring for 2.5 h at room temperature, an ether solution (95 ml) of carbobenzoxychloride (3.7 g) and sodium hydrogen carbonate (7.2 g) were further added alternately under cooling with ice, and the mixture was stirred for 1.5 h at room temperature. After rendering the reaction solution acidic with 4N HCl, the separating insoluble matter was recovered by filtration. The recovered solids were vacuum-dried to yield the end product (2.8 g).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three
Quantity
3.7 g
Type
reactant
Reaction Step Four
Quantity
7.2 g
Type
reactant
Reaction Step Four
Name
Quantity
95 mL
Type
solvent
Reaction Step Four
Quantity
3.7 g
Type
reactant
Reaction Step Five
Quantity
3.6 g
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[CH3:11].[C:12](Cl)([O:14][CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[O:13].C(=O)([O-])O.[Na+].Cl>O.CCOCC>[C:12]([NH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[CH3:11])([O:14][CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[O:13] |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=C(C=C(C(=O)O)C=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
3.7 g
Type
reactant
Smiles
C(=O)(OCC1=CC=CC=C1)Cl
Name
Quantity
7.2 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
95 mL
Type
solvent
Smiles
CCOCC
Step Five
Name
Quantity
3.7 g
Type
reactant
Smiles
C(=O)(OCC1=CC=CC=C1)Cl
Name
Quantity
3.6 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Following stirring for 2.5 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1.5 h at room temperature
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
the separating insoluble matter was recovered by filtration
CUSTOM
Type
CUSTOM
Details
The recovered solids were vacuum-dried

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(=O)(OCC1=CC=CC=C1)NC1=C(C=C(C(=O)O)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: CALCULATEDPERCENTYIELD 45.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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